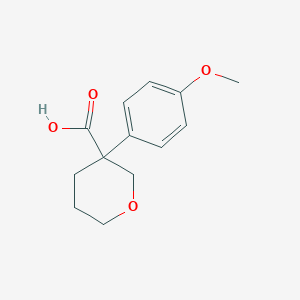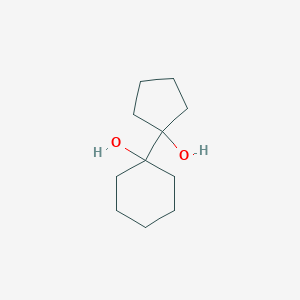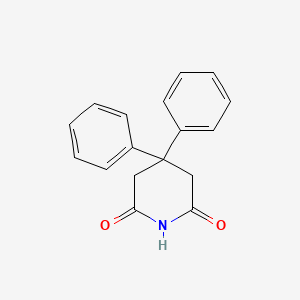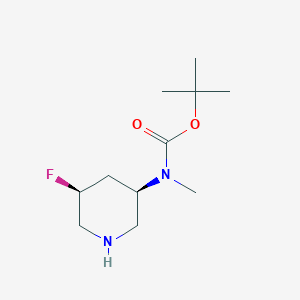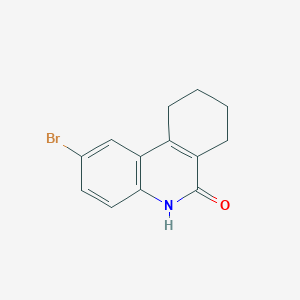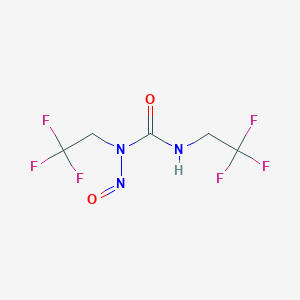![molecular formula C23H30O5 B14006202 2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one CAS No. 69217-01-2](/img/structure/B14006202.png)
2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is a complex organic compound characterized by its unique structure and functional groups. This compound is part of the dibenzofuranone family, known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dibenzofuran with tert-butyl groups and methoxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog without the tert-butyl and methoxy groups.
Quinones: Compounds with similar oxidation states and functional groups.
Hydroquinones: Reduced forms with similar structural features.
Uniqueness
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is unique due to its specific combination of tert-butyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
69217-01-2 |
|---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4,4,8-trimethoxydibenzofuran-1-one |
InChI |
InChI=1S/C23H30O5/c1-21(2,3)15-11-13(25-7)10-14-17-18(24)16(22(4,5)6)12-23(26-8,27-9)20(17)28-19(14)15/h10-12H,1-9H3 |
InChI Key |
HQBULOZUEKWWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3(OC)OC)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
